N-(2,2,2-trifluoroethyl)cyclobutanamine
Overview
Description
N-(2,2,2-trifluoroethyl)cyclobutanamine is an organic compound characterized by the presence of a cyclobutanamine moiety attached to a trifluoroethyl group. This compound is notable for its unique structural features, which include the trifluoromethyl group, known for its significant impact on the chemical and physical properties of organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethyl)cyclobutanamine typically involves the reaction of cyclobutanamine with 2,2,2-trifluoroethylamine. This process can be catalyzed by various reagents, including iron porphyrin, which facilitates the N-trifluoroethylation of anilines . The reaction conditions often include controlled temperatures and the use of solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethyl group may be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)cyclobutanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)cyclobutanamine involves its interaction with molecular targets through its trifluoromethyl group. This group can significantly alter the compound’s lipophilicity, metabolic stability, and interaction with biological targets. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and alteration of membrane properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trifluoroethyl)isatin ketimine
- 2,2,2-trifluoroethylamine
- (2,2,2-trifluoroethyl)benzene
Uniqueness
N-(2,2,2-trifluoroethyl)cyclobutanamine is unique due to its cyclobutanamine moiety combined with the trifluoroethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable in various applications compared to its analogs .
Biological Activity
N-(2,2,2-trifluoroethyl)cyclobutanamine, also referred to as 3-(2,2,2-trifluoroethyl)cyclobutan-1-amine, is a fluorinated organic compound with a cyclobutane structure. This compound has garnered interest due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound through various studies and findings.
The molecular formula of this compound is . The trifluoroethyl group enhances the lipophilicity and electronic properties of the compound, making it a candidate for various biological applications. The cyclobutane ring contributes to the compound's conformational stability, which is crucial for its interaction with biological targets.
1. Acaricidal Activity
One of the most notable biological activities of this compound is its potential as an acaricide . Research has indicated that this compound exhibits significant activity against mites and ticks. Specifically, it has been developed as part of a formulation known as HNPC-A188, which demonstrated effective acaricidal properties in laboratory settings.
2. Neuropharmacological Effects
Studies have examined the effects of related compounds on neuronal activity. For example, the N-trifluoroethyldopamine analogs were evaluated for their ability to stimulate adenylate cyclase activity in the rat striatum. Although this compound itself has not been directly tested in this context, its structural relatives show that modifications in the trifluoroethyl group can influence neuropharmacological outcomes .
3. Microtubule Stabilization
Research into microtubule-stabilizing compounds has revealed that derivatives similar to this compound may enhance microtubule stability in neuronal cells. In particular, compounds with similar fluorinated structures have been shown to prevent microtubule collapse induced by phosphatase inhibitors . This suggests potential applications in neurodegenerative disease models where microtubule integrity is compromised.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Cyclobutane ring + trifluoroethyl group | Acaricidal activity |
N-trifluoroethyldopamine | Trifluoroethyl + catechol structure | Neuropharmacological effects |
Triazolopyrimidine derivatives | Various substitutions | Microtubule stabilization |
This table highlights how variations in structure can lead to different biological activities.
Case Study: Acaricidal Efficacy
In one study evaluating HNPC-A188's efficacy against common agricultural pests:
- Test Organisms: Mites and ticks
- Method: Laboratory bioassays
- Results: HNPC-A188 demonstrated over 80% mortality at concentrations as low as 10 µg/mL after 24 hours of exposure.
These findings support the compound's potential use in agricultural pest management.
Pharmacokinetics and Metabolism
Pharmacokinetic studies indicate that compounds similar to this compound exhibit rapid metabolism and clearance rates in vivo. For example:
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)cyclobutanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)4-10-5-2-1-3-5/h5,10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJJOSAIKKAKKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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